5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with a 3-oxocyclohexyl group. Compounds with pyrimidine rings are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a cyclohexanone derivative with a suitable pyrimidine precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones on the pyrimidine ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, compounds with pyrimidine rings are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of this compound would require further investigation.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential. Pyrimidine derivatives are known for their roles in antiviral and anticancer therapies.
Industry
Industrially, these compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for 5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione: can be compared with other pyrimidine derivatives like uracil, thymine, and cytosine, which are well-known nucleobases.
Cyclohexanone derivatives: Compounds like cyclohexanone and its substituted analogs.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine or cyclohexanone derivatives.
Properties
IUPAC Name |
5-(3-oxocyclohexyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-7-3-1-2-6(4-7)8-5-11-10(15)12-9(8)14/h5-6H,1-4H2,(H2,11,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXJCQYEUPWIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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